8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione
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Overview
Description
8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic structures that play essential roles in biological systems, including as enzyme cofactors and pigments . This compound is characterized by its unique chemical structure, which includes a methoxy group and three methyl groups attached to a benzo[g]pteridine core.
Preparation Methods
The synthesis of 8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves the construction of the pteridine ring system followed by functional group modifications. One common synthetic route starts with the formation of the pyrimidine ring, which is then fused with a pyrazine ring to form the pteridine core . The methoxy and methyl groups are introduced through nucleophilic substitution reactions and methylation processes, respectively. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and the use of specific catalysts, to achieve high yields and purity .
Chemical Reactions Analysis
8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes and blocking their activity . It may also interact with nucleic acids, affecting DNA and RNA synthesis and function . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione can be compared with other pteridine derivatives, such as:
Tetrahydrobiopterin: A cofactor for hydroxylase enzymes involved in neurotransmitter synthesis.
Folic Acid: A vitamin essential for DNA synthesis and repair.
Lumazine: A precursor in the biosynthesis of riboflavin (vitamin B2).
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
CAS No. |
59048-03-2 |
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Molecular Formula |
C14H14N4O3 |
Molecular Weight |
286.29 g/mol |
IUPAC Name |
8-methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C14H14N4O3/c1-7-5-8-9(6-10(7)21-4)16-12-11(15-8)13(19)18(3)14(20)17(12)2/h5-6H,1-4H3 |
InChI Key |
URESJLMVQFGRIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)N=C3C(=N2)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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